molecular formula C10H13NO3 B8554073 ethyl 2-(4-amino-3-hydroxyphenyl)acetate

ethyl 2-(4-amino-3-hydroxyphenyl)acetate

Cat. No. B8554073
M. Wt: 195.21 g/mol
InChI Key: BMGDEOXKPRRQPO-UHFFFAOYSA-N
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Patent
US06562851B2

Procedure details

A solution of ethyl 3-hydroxy-4-nitrophenylacetate (5.0 g, Reference Example 3) was dissolved in ethanol (approximately 200 mL) was treated with ammonium formate (approximately 20 g). The mixture was warmed to 50° C. and then treated cautiously with palladium on charcoal (approximately 1 g, 5%)—effervescence was observed. After 30 minutes the mixture was filtered hot through a pad of celite and the filtrate was concentrated to give the title compound (3.3 g) as a black solid.
Name
ethyl 3-hydroxy-4-nitrophenylacetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1ON=C(C(NC(C2C=CC(N[C:22](=[O:41])[CH2:23][C:24]3[CH:40]=[CH:39][C:27]4[N:28]=C(NC5C=CC=CC=5C)[O:30][C:26]=4[CH:25]=3)=CC=2)CC(O)=O)=O)C=1.C([O-])=[O:43].[NH4+].[CH2:46](O)[CH3:47]>[Pd]>[NH2:28][C:27]1[CH:39]=[CH:40][C:24]([CH2:23][C:22]([O:41][CH2:46][CH3:47])=[O:43])=[CH:25][C:26]=1[OH:30] |f:1.2|

Inputs

Step One
Name
ethyl 3-hydroxy-4-nitrophenylacetate
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=NO1)C(=O)NC(CC(=O)O)C1=CC=C(C=C1)NC(CC1=CC2=C(N=C(O2)NC2=C(C=CC=C2)C)C=C1)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 30 minutes the mixture was filtered hot through a pad of celite
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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